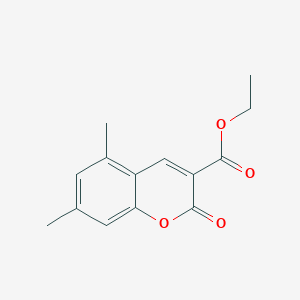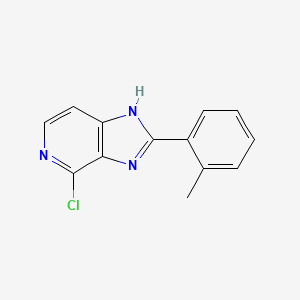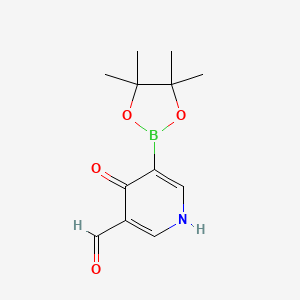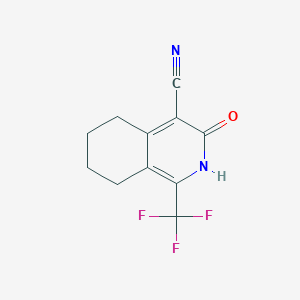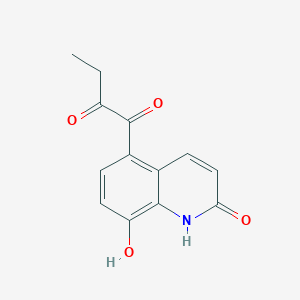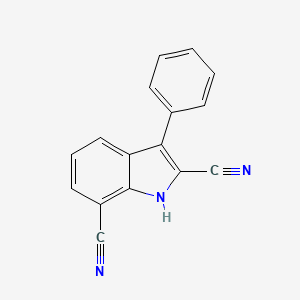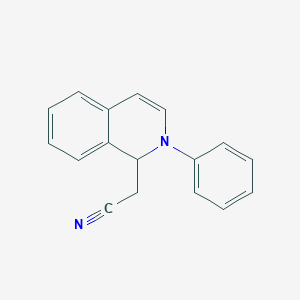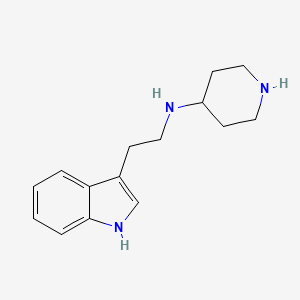
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンは、インドール部分とピペリジン部分を併せ持つ化合物です。インドール構造は、セロトニンやメラトニンなどの神経伝達物質を含む多くの生物活性分子によく見られるモチーフです。ピペリジン環もまた、多くの薬理学的に活性な化合物に多く見られます。これらの組み合わせにより、N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンは、科学研究のさまざまな分野において注目すべき化合物となっています。
準備方法
合成経路と反応条件
N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンの合成は、通常、トリプタミンとピペリジン誘導体の反応によって行われます。 一般的な方法の1つは、カルボン酸とアミン間のDCC(N,N’-ジシクロヘキシルカルボジイミド)媒介カップリングです 。この方法は、エステル、アミド、または無水物の調製に広く用いられています。
工業生産方法
工業的な環境では、N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンの生産は、同様のカップリング反応を用いた大規模合成によって行われる可能性があります。自動反応器と連続フロー化学の使用は、生産プロセスの効率と収率を高める可能性があります。
化学反応の分析
反応の種類
N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンは、次のようなさまざまな化学反応を起こすことができます。
酸化: インドール環は、特定の条件下で酸化される可能性があります。
還元: この化合物は、異なる誘導体を形成するように還元される可能性があります。
置換: インドール環とピペリジン環の両方は、置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: ハロゲン化剤と求核剤は、置換反応によく用いられます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、インドール環の酸化は、オキシンドール誘導体の形成につながる可能性がある一方で、還元は化合物のさまざまな還元形をもたらす可能性があります。
科学的研究の応用
N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、生物学的システムへの潜在的な影響、特に神経伝達物質活性との関連において研究されています。
医学: 薬物開発のための前駆体としての使用など、その潜在的な治療用途に関する研究が進行中です。
作用機序
N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンの作用機序には、さまざまな分子標的との相互作用が含まれます。インドール部分は、セロトニン受容体と相互作用することを可能にし、ピペリジン環は薬物動態特性を調節することができます。 これらの相互作用は、神経伝達物質経路や他の生物学的プロセスに影響を与える可能性があります .
類似化合物の比較
類似化合物
トリプタミン: 類似のインドール構造を持つ天然化合物。
ピペリジン: インドール部分を含まない単純なピペリジン環。
N-メチルトリプタミン: 窒素原子にメチル基が結合したトリプタミンの誘導体.
独自性
N-(2-(1H-インドール-3-イル)エチル)ピペリジン-4-アミンは、インドール環とピペリジン環の組み合わせにより、ユニークです。この二重構造により、これらの部分のいずれか1つのみを持つ化合物と比較して、より幅広い分子標的と相互作用することができます。
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Piperidine: A simple piperidine ring without the indole moiety.
N-Methyltryptamine: A derivative of tryptamine with a methyl group attached to the nitrogen atom.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is unique due to its combination of an indole and a piperidine ring. This dual structure allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.
特性
分子式 |
C15H21N3 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C15H21N3/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13/h1-4,11,13,16-18H,5-10H2 |
InChIキー |
YQVNQTZYBJFIKT-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NCCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





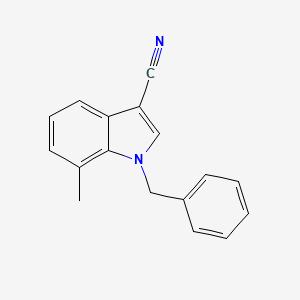

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
